6-Deoxy-gamma-mangostin

Description

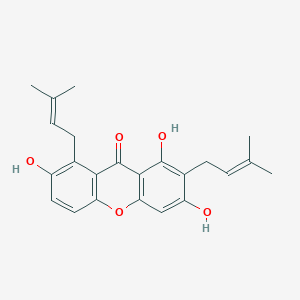

Structure

2D Structure

3D Structure

Properties

CAS No. |

105037-94-3 |

|---|---|

Molecular Formula |

C23H24O5 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

1,3,7-trihydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C23H24O5/c1-12(2)5-7-14-16(24)9-10-18-20(14)23(27)21-19(28-18)11-17(25)15(22(21)26)8-6-13(3)4/h5-6,9-11,24-26H,7-8H2,1-4H3 |

InChI Key |

XEWOBYXKXJFGNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |

melting_point |

171 - 174 °C |

physical_description |

Solid |

Origin of Product |

United States |

Directly Investigated Biological Activities of 6 Deoxy Gamma Mangostin

Antimicrobial Activity Profile

One study evaluated its antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, where it was found to be one of the more potent xanthones tested, with an IC50 value of approximately 1.0 microgram/mL. nih.gov This suggests that while its antibacterial activity may be limited, it could possess other valuable biological properties.

A significant body of research has highlighted the lack of antibacterial activity of 6-Deoxy-gamma-mangostin against specific, clinically relevant bacterial strains. tandfonline.comresearchgate.net Studies have consistently reported that this compound is devoid of antimicrobial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). tandfonline.comresearchgate.net This inactivity is noteworthy, especially when compared to other xanthones like α-mangostin and γ-mangostin, which have demonstrated considerable antibacterial effects against these same strains. tandfonline.comresearchgate.netresearchgate.netnih.govnih.gov

The structural difference between this compound and its more active counterparts is believed to be the primary reason for this disparity. The absence of a hydroxyl (-OH) group at the C-6 position in the xanthone (B1684191) skeleton of this compound is considered a critical factor for its lack of activity. tandfonline.comresearchgate.net This hypothesis is supported by structure-activity relationship studies which indicate that the presence of hydroxyl groups at both the C-3 and C-6 positions, in conjunction with prenyl side chains, is essential for high antibacterial activity in this class of compounds. tandfonline.comnih.gov To further validate this, synthetic analogues where the C-6 hydroxyl group was methylated were also found to be inactive, reinforcing the importance of this functional group for antibacterial efficacy. researchgate.net

Below is a data table summarizing the reported antimicrobial activity of this compound against specific bacterial strains.

| Compound | Bacterial Strain | Activity |

| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | Inactive tandfonline.comresearchgate.net |

| This compound | Methicillin-Sensitive Staphylococcus aureus (MSSA) | Inactive tandfonline.comresearchgate.net |

Structure Activity Relationship Sar Analysis of 6 Deoxy Gamma Mangostin and Its Analogues

Influence of Xanthone (B1684191) Core Modifications on Biological Activity

The fundamental tricyclic scaffold of xanthones (C6-C3-C6) is a key determinant of their biological properties. nih.gov Alterations to this core structure can significantly impact the compound's activity. The xanthone skeleton itself is considered a "privileged structure" due to its ability to interact with multiple biological receptors. nih.gov

Modifications such as the introduction of cationic groups to the hydroxyls at C-3 and C-6 positions of α-mangostin have been shown to yield potent antimicrobial properties, particularly against Gram-positive bacteria. acs.org The planarity and molecular size of the xanthone structure are also considered important factors that can influence its ability to inhibit cancer cell growth. ajchem-a.com

The biosynthetic origin of the two aromatic rings in the xanthone skeleton, designated as the A-ring (acetate-derived, carbons 1-4) and B-ring (shikimate-derived, carbons 5-8), also plays a role in the diversity and bioactivity of these compounds. frontiersin.org

Role of Hydroxyl Group Substitutions (e.g., C-1, C-3, C-6, C-7, C-8 Positions) in Activity Modulations

The position and number of hydroxyl groups on the xanthone scaffold are critical for its biological activity. oncologyradiotherapy.com SAR studies have identified positions C-1, C-3, C-6, and C-8 as key locations where substitutions significantly influence the biological effects. mdpi.com

For instance, in the context of anticancer activity, the hydroxyl groups at the C-3 and C-6 positions of α-mangostin have been found to be crucial for its efficacy against several cancer cell lines. mdpi.comsemanticscholar.org Conversely, blocking these hydroxyl groups through methylation or acylation can lead to a dramatic decrease in activity. caldic.com The presence of a hydroxyl group at C-1 in conjunction with a methoxyl group at C-6 or C-7 has been noted as important for high antituberculosis activity in tetrahydro-α-mangostin structures. caldic.com

The combination of free hydroxyl groups at C-3 and C-6 is also paramount for the antibacterial activity of certain xanthones. tandfonline.comresearchgate.net Studies have shown that the absence or methylation of these hydroxyl groups leads to a loss of antibacterial efficacy. tandfonline.comresearchgate.net While the C-3 and C-6 hydroxyls are critical, the C-7 hydroxyl group appears to be less significant for the antibacterial activity of some xanthones. tandfonline.comresearchgate.net

Significance of the C-6 Hydroxyl Group in Antimicrobial Efficacy

The hydroxyl group at the C-6 position of the xanthone nucleus plays a particularly vital role in the antimicrobial properties of these compounds. tandfonline.comresearchgate.net Research has demonstrated that the absence of the C-6 hydroxyl group in 6-deoxy-γ-mangostin is a primary reason for its lack of antimicrobial activity against MRSA and MSSA strains. tandfonline.comresearchgate.net

To confirm this, when the C-6 hydroxyl group of γ-mangostin was selectively methylated, the resulting compound, 6-methoxy-γ-mangostin, was found to be inactive against all tested bacterial strains. tandfonline.comresearchgate.net This finding underscores that the availability of the C-6 hydroxyl group is an essential factor for the antibacterial activity of γ-mangostin and its analogue, α-mangostin. tandfonline.comresearchgate.net The combination of a free C-6 hydroxyl group with a free C-3 hydroxyl group is considered a prominent factor for potent antibacterial action. tandfonline.comresearchgate.net

Impact of Prenyl and Isopentene Side Chains

The presence, number, and position of lipophilic side chains, such as prenyl and isopentene groups, significantly modulate the biological activity of xanthones. mdpi.comsemanticscholar.orgnih.gov These side chains are thought to enhance the lipophilicity of the molecule, which can facilitate interaction with biological membranes. frontiersin.org

In terms of antibacterial activity, the combination of hydroxyl groups at C-3 and C-6 along with a prenyl side chain at C-2 is essential for the high efficacy of 1,3,6,7-tetraoxygenated xanthones. tandfonline.comresearchgate.net The introduction of a prenyl group at the C-1 position of α-mangostin has been shown to dramatically increase its anticancer activity against the MCF-7 cell line. mdpi.com Similarly, the presence of two isoprenyl groups in rings A and B of tetra-oxygenated xanthones is associated with the best anti-cancer activity. oncologyradiotherapy.com

The type of isoprenoid chain also matters. For instance, a geranyl chain at the C-8 position can increase cytotoxic activity against certain cancer cells. ajchem-a.com Conversely, cyclization of the C-2 prenyl side chain can decrease antiplasmodial activity. caldic.com

Quantitative Structure-Activity Relationship (QSAR) and Computational Approaches in SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) and other computational methods are valuable tools for understanding and predicting the biological activity of xanthones based on their chemical structures. nih.gov These approaches use statistical models to correlate variations in molecular properties with changes in biological efficacy.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to study xanthone derivatives. nih.govresearchgate.net These models analyze the steric, electrostatic, and hydrophobic fields of the molecules to provide insights into the structural requirements for enhanced activity. nih.gov For example, a CoMFA model for xanthine (B1682287) oxidase inhibitors predicted a q² value of 0.613 and an r² value of 0.997, indicating a reliable predictive model. nih.gov Similarly, a CoMSIA model for the same inhibitors, which also included hydrophobic effects, showed a q² of 0.608 and an r² of 0.997. nih.gov

Molecular docking studies, another computational technique, help to visualize and evaluate the binding interactions between xanthones and their target proteins. nih.gov These studies, often used in conjunction with QSAR, can elucidate the binding modes and affinities of the compounds, providing a more rational basis for the design of new, more potent derivatives. nih.govnih.gov For instance, molecular dynamics simulations have been used to show that certain xanthones establish stable binding modes with target enzymes. mdpi.com

Synthetic Strategies and Derivatization for Bioactivity Modulation

Total Synthesis Approaches for Xanthone (B1684191) Derivatives

The synthesis of the core tricyclic xanthone structure is a foundational step in accessing novel analogues. While the total synthesis of 6-Deoxy-gamma-mangostin itself is not extensively detailed in readily available literature, numerous methods have been established for constructing the general xanthone framework. These strategies are crucial for creating derivatives that are not accessible through the isolation from natural sources. up.pt

Common synthetic routes often begin with more accessible starting materials. up.pt One classical and enduring approach is the Grover, Shah, and Shah (GSS) method, which involves the condensation of a salicylic (B10762653) acid derivative with a suitable phenol. up.pt This reaction typically requires heating the components with zinc chloride in a solvent like phosphoryl chloride. up.pt Another prevalent strategy involves the cyclization of 2,2'-dioxygenated benzophenone (B1666685) precursors. up.pt This can be achieved through nucleophilic substitution or an oxidative process. up.pt

Modern advancements have introduced more efficient and higher-yielding methods. The use of Eaton's reagent (phosphorus pentoxide-methanesulfonic acid) is a popular one-pot method for the cyclization of a benzoic acid with a polyphenol, like phloroglucinol, to produce the tricyclic xanthone core. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the creation of xanthone derivatives. rsc.org Furthermore, palladium-catalyzed reactions have emerged as a powerful tool, enabling intramolecular cross-dehydrogenative coupling or C-H activation pathways to form the xanthone skeleton smoothly. google.com

Rational Design and Synthesis of this compound Analogues

Rational drug design involves the strategic creation of molecules to interact with a specific biological target. In the context of this compound and related xanthones, this approach aims to elucidate the structural features essential for their biological effects and to optimize their activity.

An example of this process can be seen in the study of xanthones as inhibitors of transthyretin (TTR) amyloid fibril formation, a key factor in certain hereditary amyloidoses. nih.gov Researchers evaluated a series of naturally occurring xanthones to identify the most effective inhibitor. nih.gov This screening revealed that γ-mangostin was the most potent among the tested compounds, binding to the thyroxine-binding sites and stabilizing the TTR tetramer. nih.gov

The subsequent analysis of closely related structures provided critical SAR insights. For instance, the comparison between γ-mangostin and its methylated derivative, α-mangostin, revealed differences in their binding modes and inhibitory strength. nih.gov X-ray crystallography showed that the hydroxyl group at the C-6 position in γ-mangostin forms an additional hydrogen bond with a chloride ion in the binding site, an interaction not possible for α-mangostin, which has a methoxy (B1213986) group at this position. nih.gov This finding rationally explains the stronger inhibitory potency of γ-mangostin. nih.gov Similarly, comparing structural isomers like γ-mangostin and gartanin, where the positions of the prenyl groups are different, demonstrated that the specific arrangement of these side chains is crucial for activity. nih.gov This knowledge guides the design of new analogues with potentially superior TTR-stabilizing properties.

Chemical Modification Approaches (e.g., Glycosylation, Alkylation, Acylation)

Chemical modification of the parent xanthone structure is a key strategy to modulate physicochemical properties and biological activity. caldic.comcnr.it Common modifications include acylation, alkylation, and glycosylation.

Acylation: This process involves the introduction of an acyl group, typically an acetyl group, onto the hydroxyl moieties of the xanthone core. The acetylation of γ-mangostin has been successfully performed using acetic anhydride (B1165640) with a sodium acetate (B1210297) catalyst at an elevated temperature. its.ac.id This reaction can substitute the free hydroxyl groups on the xanthone structure, leading to compounds such as 3,6,7-tri-methylester-γ-mangostin. its.ac.idresearchgate.net Acetylation of the related α-mangostin has also been widely reported. caldic.comcnr.it

Alkylation: Alkylation involves adding an alkyl chain to the hydroxyl groups. O-alkylation can be achieved using reagents like propargyl bromide in the presence of a base such as potassium carbonate. nih.gov This modification has been explored for α-mangostin, where derivatization of the hydroxyl groups with various alkyl chains was found to significantly affect its biological activity. caldic.com For instance, mono-O-alkylated tetrahydro-α-mangostin analogues showed increased antimycobacterial activity. caldic.com

Glycosylation: The attachment of sugar moieties, or glycosylation, is a powerful technique to enhance the water solubility and potentially alter the bioactivity of natural products. google.com While challenging via traditional chemical synthesis, enzymatic glycosylation offers a highly specific alternative. For example, novel glycosylated derivatives of β-mangostin have been synthesized using a one-pot enzymatic reaction involving a glycosyltransferase (YjiC). nih.gov This method successfully produced β-mangostin 6-O-β-d-glucopyranoside and β-mangostin 6-O-β-d-2-deoxyglucopyranoside. nih.gov Similar enzymatic approaches have been applied to α-mangostin to create various glucopyranoside derivatives. google.com

Evaluation of Modified Analogues for Enhanced Biological Activity

The ultimate goal of synthesizing analogues is to discover compounds with improved therapeutic potential. The evaluation of these modified molecules provides crucial data on how structural changes impact efficacy.

Acylation: The acetylation of γ-mangostin has been shown to significantly enhance its antidiabetic activity. In one study, the acetylated derivative, 3,6,7-tri-methylester-γ-mangostin, exhibited much stronger inhibitory activity against the α-glucosidase enzyme than the parent compound and the positive control, acarbose. its.ac.idresearchgate.net This suggests that masking the polar hydroxyl groups can lead to improved interaction with the enzymatic target.

Table 1: α-Glucosidase Inhibitory Activity of γ-Mangostin and its Acetylated Derivative

| Compound | IC₅₀ (μM) | Source(s) |

| γ-Mangostin | 8.55 | its.ac.id, researchgate.net |

| 3,6,7-tri-methylester-γ-mangostin | 1.82 | its.ac.id, researchgate.net |

| Acarbose (Positive Control) | 4.48 | its.ac.id, researchgate.net |

Alkylation and Other Modifications: Studies on synthetic analogues of γ-mangostin and α-mangostin have highlighted the importance of specific functional groups for antibacterial activity. For instance, research indicates that the hydroxyl groups at C-3 and C-6, along with the prenyl side chain at C-2, are essential for high activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Modification of these groups, such as methylation of the C-6 hydroxyl, can lead to a loss of activity. researchgate.net

Table 2: Antibacterial Activity (MIC, μg/mL) of γ-Mangostin and Analogues

| Compound | MRSA | VRE | Source(s) |

| γ-Mangostin | 3.13 | 6.25 | researchgate.net |

| α-Mangostin | 0.78 | 1.56 | researchgate.net |

| 6-Methoxy-γ-mangostin | >100 | >100 | researchgate.net |

| Gentamicin (B1671437) (Control) | 0.39 | 0.78 | researchgate.net |

Glycosylation: In contrast to the enhancements seen with acetylation, glycosylation of the related β-mangostin resulted in weaker biological activity compared to the parent molecule. The newly synthesized glycoside derivatives showed diminished cytotoxicity against cancer cell lines and reduced acetylcholinesterase inhibitory activity. nih.gov This demonstrates that the hydroxyl group at the C-6 position of the mangostin core plays an important role in its bioactivity, and its modification via glycosylation is detrimental in this case. nih.gov

Evaluation for Amyloidogenesis Inhibition: The rational screening of xanthones identified γ-mangostin as a potent inhibitor of TTR amyloid fibril formation. nih.gov The evaluation of its analogues confirmed the structural requirements for this activity, with γ-mangostin showing superior potency compared to its methylated (α-mangostin) and isomeric (gartanin) counterparts. nih.gov

Table 3: TTR Amyloid Fibril Formation Inhibitory Activity of Xanthone Derivatives

| Compound | EC₅₀ (μM) | Source(s) |

| γ-Mangostin | 7 | nih.gov |

| α-Mangostin | 12 | nih.gov |

| Gartanin | >20 | nih.gov |

| 8-Deoxygartanin | No inhibition | nih.gov |

These findings collectively underscore that chemical modifications can have divergent effects, either enhancing or diminishing biological activity depending on the specific modification and the biological target being assayed.

Advanced Methodologies in 6 Deoxy Gamma Mangostin Research

Spectroscopic and Chromatographic Techniques for Compound Analysis and Characterization

The precise identification and characterization of 6-Deoxy-gamma-mangostin rely on a combination of chromatographic separation and spectroscopic analysis. This compound has been successfully isolated from various natural sources, including the stem bark of Calophyllum species like C. andersonii, C. soulattri, and C. inophyllum, as well as Mesua ferrea. cabidigitallibrary.orgmdpi.comcabidigitallibrary.orgasianpubs.org The primary method for its isolation is column chromatography, a fundamental technique for separating chemical compounds from a mixture. cabidigitallibrary.orgcabidigitallibrary.orgasianpubs.org

Following isolation, a suite of spectroscopic methods is employed for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) and Electron Impact Mass Spectrometry (EIMS) are used to determine the compound's molecular formula. For this compound (Caloxanthone C), EIMS typically records a molecular ion peak [M+] at a mass-to-charge ratio (m/z) of 378. cabidigitallibrary.orgmdpi.comasianpubs.orgnih.gov This corresponds to the molecular formula C₂₃H₂₂O₅, which is further confirmed by high-resolution techniques like HRESIMS. cabidigitallibrary.orgmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Analyses provide detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure. The data obtained from these analyses are consistent across multiple studies. asianpubs.orgnih.govmdpi.comsemanticscholar.org

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

|---|---|---|

| 1 | 156.8 | - |

| 1-OH | - | 13.42 (s) |

| 2 | 105.6 | 6.26 (s) |

| 3 | 159.0 | - |

| 4 | 113.1 | - |

| 4a | 154.1 | - |

| 5 | 131.1 | 7.28 (d, 8.2) |

| 5a | 144.6 | - |

| 6 | 149.0 | - |

| 7 | 112.8 | - |

| 8 | 117.5 | 7.39 (s) |

| 8a | 113.7 | - |

| 9 | 180.8 | - |

| 9a | 103.1 | - |

| 10 | 116.1 | 6.77 (d, 8.2) |

| 11 | 127.2 | 5.62 (d, 8.2) |

| 12 | 78.3 | - |

| 13 | 28.0 | 1.49 (s) |

| 14 | 28.0 | 1.49 (s) |

| 1' | 41.5 | 4.10 (d, 6.4) |

| 2' | 156.9 | 5.53 (t, 6.4) |

| 3' | 103.3 | - |

| 4' | 28.2 | 1.83 (s) |

| 5' | 28.2 | 1.83 (s) |

Computational Chemistry and In Silico Modeling

Computational methods offer a powerful approach to predict the biological potential of compounds like this compound by simulating their interactions with biological targets.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is used to predict the binding orientation and affinity of a ligand to a protein target. A study investigating the antimalarial potential of xanthones performed molecular docking analysis on this compound (referred to as compound 5 in the study) against the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) protein (PDB ID: 1LDG). nih.gov The simulation revealed a strong binding affinity with a score of -8.6 kcal/mol. nih.gov This strong interaction was stabilized by the formation of hydrogen bonds with key amino acid residues in the protein's active site, including ASP53, TYR85, and GLU122. nih.gov Such studies suggest potential mechanisms of action and guide further experimental validation.

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. While MD simulations have been utilized to assess the stability of related xanthones like alpha- and gamma-mangostin (B22920) with their protein targets, specific MD simulation studies for this compound were not found in the reviewed literature. nih.gov This represents an area for future research to further understand the dynamics of its interaction with predicted targets like PfLDH.

Network Pharmacology Analysis for Pathway Identification

Network pharmacology is a systems-biology approach used to identify multiple protein targets of a compound and the biological pathways they influence. This methodology has been applied to analyze extracts from plants containing xanthones to predict their mechanisms of action against complex diseases. researchgate.net However, specific network pharmacology analyses focusing solely on this compound to identify its potential pathways were not identified in the searched scientific literature, indicating another opportunity for future investigation.

Cellular and Subcellular Bioassays for Mechanistic Elucidation

To move from computational predictions to biological reality, various cellular assays are employed to determine the effects of a compound on cells and to elucidate its mechanism of action.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. This compound has been evaluated for its cytotoxic (anti-proliferative) effects against numerous human cancer cell lines using this assay. mdpi.comthieme-connect.comthieme-connect.comnih.gov The compound has shown moderate to significant cytotoxic activities, with its efficacy varying depending on the cell line. mdpi.commdpi.com The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cells.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| SNU-1 | Stomach Cancer | > 40 | mdpi.com |

| HeLa | Cervical Cancer | 6.88 | mdpi.com |

| Hep G2 | Liver Cancer | 14.00 | mdpi.com |

| NCI-H23 | Lung Cancer | > 40 | mdpi.com |

| K562 | Leukemia | 18.20 ± 0.76 | mdpi.com |

| Raji | Lymphoma | 23.50 | mdpi.com |

| LS-174T | Colon Cancer | > 40 | mdpi.com |

| IMR-32 | Neuroblastoma | 16.95 | mdpi.com |

| SK-MEL-28 | Skin Cancer | > 40 | mdpi.com |

While other important cellular and subcellular bioassays such as Flow Cytometry (for analyzing the cell cycle or apoptosis) and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) (for measuring gene expression changes) are standard tools for mechanistic elucidation, specific studies employing these techniques for this compound were not found in the surveyed literature. These methods have been used to study the apoptotic and anti-inflammatory effects of related mangostins, suggesting they would be valuable in further clarifying the specific cellular mechanisms of this compound. cabidigitallibrary.orgthieme-connect.com

Future Directions in 6 Deoxy Gamma Mangostin Research

Identification of Novel Biological Targets and Therapeutic Applications

Initial research has highlighted the potential of 6-Deoxy-gamma-mangostin in various therapeutic areas. For instance, it has demonstrated antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum nih.gov. Computational studies have also predicted its potential as an antioxidant, anti-inflammatory, and antineoplastic agent medicopublication.com.

Future research will likely delve deeper into the molecular mechanisms underlying these observed activities to identify specific protein targets. For example, understanding how this compound exerts its antimalarial effects could lead to the development of new drugs to combat resistant malaria. Network pharmacology and deep learning docking studies, similar to those performed on its structural analog gamma-mangostin (B22920), could help identify potential protein targets in complex diseases like lung cancer innovareacademics.ininnovareacademics.inresearchgate.net. By identifying the specific cellular pathways modulated by this compound, researchers can uncover novel therapeutic applications for a range of diseases.

Exploration of Synergistic Effects with Established Therapeutic Agents

Combining this compound with existing drugs could offer a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. This approach has shown promise with related xanthones like alpha-mangostin (B1666899) and gamma-mangostin. For instance, alpha-mangostin has demonstrated synergistic effects when combined with antibiotics like gentamicin (B1671437) and vancomycin (B549263) against resistant bacteria akjournals.com. Similarly, both alpha- and gamma-mangostin have shown a synergistic effect with the chemotherapy drug gemcitabine (B846) in pancreatic cancer cell lines biomolther.org.

Future investigations should explore the potential synergistic interactions of this compound with a variety of established drugs. This could involve testing its combination with standard antimalarials, chemotherapeutic agents, or antibiotics. Such studies could reveal combinations that lead to lower required doses, reduced side effects, and improved treatment outcomes, particularly in the context of multi-drug resistant infections and complex diseases like cancer.

Development of Advanced Delivery Systems for Improved Efficacy

A significant hurdle in the clinical application of many natural compounds, including xanthones, is their poor aqueous solubility and low oral bioavailability researchgate.netnih.govtandfonline.com. To overcome these limitations, the development of advanced drug delivery systems is crucial. For related xanthones like alpha-mangostin and mangiferin, various nanoparticle-based delivery systems have been explored to enhance their solubility, stability, and targeted delivery nih.govtandfonline.commdpi.comnih.govnih.govdovepress.com.

These technologies, including polymeric nanoparticles, nanomicelles, liposomes, and solid lipid nanoparticles, could be adapted for this compound. nih.govtandfonline.com Encapsulating this compound within these nanocarriers could protect it from degradation, improve its circulation time in the body, and facilitate its delivery to specific tissues or cells, thereby enhancing its therapeutic efficacy. mdpi.comnih.gov For instance, chitosan-based nanoparticles have been successfully used to create a controlled-release system for alpha-mangostin ijpmbs.com. Similar strategies could be developed for this compound to improve its pharmacokinetic profile and therapeutic potential.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound, future research will benefit from the integration of "omics" technologies. Metabolomics, for example, can be used to profile the metabolic changes in cells or organisms upon treatment with the compound, providing insights into its mechanism of action. uliege.benih.govnih.gov This approach has been used to study the metabolite composition of mangosteen and could be applied to understand how this compound alters cellular metabolism. nih.govnih.gov

Furthermore, network pharmacology, which integrates data from genomics, proteomics, and metabolomics, can be a powerful tool to predict the protein targets and signaling pathways affected by this compound. This has been applied to other mangosteen compounds to elucidate their potential in treating complex diseases like lung cancer. innovareacademics.ininnovareacademics.inresearchgate.net By employing these comprehensive analytical techniques, researchers can build a more complete picture of the compound's biological activity and identify new avenues for its therapeutic use.

Design of Next-Generation Analogues with Tailored Activities

The chemical structure of this compound provides a scaffold for the design and synthesis of novel analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies on related xanthones have provided valuable insights into the key functional groups required for their biological activities. For instance, studies on alpha-mangostin and gamma-mangostin have shown that the presence and position of hydroxyl and prenyl groups are crucial for their antibacterial and cytotoxic effects. tandfonline.comnih.govresearchgate.netcaldic.com

Q & A

Q. How does this compound’s activity compare to other xanthones like garcinone B or mangostin?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by testing analogues with modified prenyl or hydroxyl groups. Use principal component analysis (PCA) to cluster bioactivity profiles. Highlight differences in membrane permeability via parallel artificial membrane permeability assays (PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.